8-[4-(4-Chlorobenzyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine is a synthetic compound belonging to the triazolopyridazine class of heterocycles. These compounds are known for their diverse pharmacological activities and have been investigated for their potential applications in treating various diseases. This specific compound has demonstrated potential as a positive allosteric modulator (PAM) of the metabotropic glutamate 2 receptor (mGlu2). []
8-[4-(4-chlorobenzyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine acts as a positive allosteric modulator (PAM) of the metabotropic glutamate 2 receptor (mGlu2). [] While the exact binding site and mechanism of action are not fully elucidated in the provided papers, PAMs typically bind to a distinct site on the receptor, different from the glutamate binding site. This binding enhances the receptor's affinity for glutamate and/or facilitates its activation, leading to increased downstream signaling.
8-[4-(4-chlorobenzyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine, specifically identified as JNJ-46356479, shows promise as a selective and orally bioavailable positive allosteric modulator (PAM) of the mGlu2 receptor. [] This selectivity is significant as it suggests a reduced likelihood of off-target effects often associated with less selective compounds. The compound's oral bioavailability is a desirable characteristic for drug development, as it indicates potential for convenient administration and patient compliance.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2